Adriforant hydrochloride

Histamine H4 receptor binding affinity radioligand displacement

Select this trihydrochloride salt for its 2.4 nM H4R affinity, defined hERG liability (Ki 1.12 μM), and species-dependent pharmacology—an essential benchmark for cardiac safety optimization. Ideal for functional selectivity studies. Verify batch-specific properties.

Molecular Formula C13H25Cl3N6
Molecular Weight 371.7 g/mol
Cat. No. B560548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdriforant hydrochloride
Molecular FormulaC13H25Cl3N6
Molecular Weight371.7 g/mol
Structural Identifiers
SMILESCNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.Cl.Cl.Cl
InChIInChI=1S/C13H22N6.3ClH/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);3*1H/t10-;;;/m1.../s1
InChIKeyZAZAFXLCZSALFI-FYBBWCNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine Trihydrochloride: Procurement-Grade Identification and Core Properties


4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine trihydrochloride (CAS free base: 943057-12-3; CAS trihydrochloride salt: 2096455-90-0) is the hydrochloride salt form of the clinical-stage small molecule also known as Adriforant, PF-3893787, and ZPL-3893787 . The compound belongs to the 2,4-diaminopyrimidine class and functions as a competitive antagonist of the histamine H4 receptor (H4R) [1]. The trihydrochloride salt form (molecular weight 371.74 g/mol, formula C13H25Cl3N6) is commonly supplied as the research-grade material, whereas the free base (molecular weight 262.35 g/mol, formula C13H22N6) is also available . The compound reached Phase 2 clinical evaluation for atopic dermatitis and plaque psoriasis before development termination was announced in 2020 [2].

Why 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine Trihydrochloride Cannot Be Interchanged with Alternative H4R Antagonists


Histamine H4 receptor antagonists exhibit substantial variability in target binding affinity, selectivity across histamine receptor subtypes, off-target liability profiles, species cross-reactivity, and salt-form physicochemical properties that preclude generic substitution without experimental re-validation. 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine trihydrochloride demonstrates a distinct combination of sub-3 nM binding affinity for human H4R [1], a defined selectivity ratio versus H3R that differs markedly from other clinical-stage H4R antagonists [2], species-dependent pharmacology with competitive antagonism in murine systems contrasting with partial agonism observed in some transfected cell systems [3], and a specific hERG channel binding liability that has been quantitatively benchmarked against alternative chemotypes [4]. Furthermore, the trihydrochloride salt form provides aqueous solubility characteristics that differ from the free base and alternative salt forms, directly impacting in vitro assay design and in vivo dosing formulations [5]. Selection of this specific compound for research applications is therefore contingent upon the precise match between these differentiated pharmacological and physicochemical properties and the experimental requirements of the study.

Quantitative Differential Evidence: 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine Trihydrochloride Versus Comparator H4R Antagonists


Human H4 Receptor Binding Affinity: 2.2× Higher Potency Than JNJ-7777120

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine (free base) demonstrates a binding Ki of 2.4 nM at the human histamine H4 receptor, measured by displacement of [3H]histamine in recombinant systems . In direct comparison, the widely used reference H4R antagonist JNJ-7777120 exhibits a binding Ki of 4.5 nM under comparable assay conditions . The target compound thus displays approximately 1.9-fold higher binding affinity (2.2× lower Ki value) than this benchmark comparator. The functional antagonism Ki for the target compound is 1.56 nM, confirming potent receptor blockade .

Histamine H4 receptor binding affinity radioligand displacement GPCR pharmacology

H3R Selectivity Ratio: 1:1 Versus >1000:1 for JNJ-7777120

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine exhibits comparable binding affinity for the human histamine H3 receptor as it does for H4R [1]. This contrasts sharply with JNJ-7777120, which demonstrates >1000-fold selectivity for H4R over H1R, H2R, and H3R, with Ki values at H1-H3 receptors exceeding 1 μM . Additionally, the target compound exhibits Ki values of 1.12 μM for the hERG potassium channel [2], whereas JNJ-7777120 has been reported to show negligible hERG binding at concentrations up to 10 μM .

Receptor selectivity histamine H3 receptor off-target profiling GPCR selectivity

hERG Liability Benchmark: Elevated Versus Pyrido[3,2-d]pyrimidine Series

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine exhibits significant hERG channel binding with a Ki of 1.12 μM [1]. In a direct comparative study, a series of pyrido[3,2-d]pyrimidine-based H4R antagonists demonstrated significantly reduced hERG binding compared to PF-3893787 while maintaining comparable H4R affinities [2]. The study explicitly identifies PF-3893787 as the clinical-stage comparator with elevated hERG liability, motivating the scaffold-hopping medicinal chemistry campaign [3]. Receptor residence time at human H4R for PF-3893787 was determined to be shorter than that of JNJ-7777120 but comparable to optimized pyrido[3,2-d]pyrimidines [4].

Cardiac safety hERG channel off-target liability medicinal chemistry

Species-Dependent Pharmacology: Competitive Antagonism in Mouse Primary Cells Versus Partial Agonism in Transfectants

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine exhibits species- and system-dependent pharmacology [1]. In transfected cell systems expressing H4R from several species, the compound displayed partial agonism; however, in primary murine cells and in vivo mouse models, it functions as a competitive antagonist of the murine H4R, antagonizing histamine-induced ERK phosphorylation and normalizing histamine-induced transcriptional changes in mast cells [2]. In contrast, JNJ-7777120 demonstrates consistent antagonist activity across species with Ki values of approximately 4 nM for human, mouse, and rat H4 receptors . Toreforant (JNJ-38518168) exhibits a human H4R Ki of 8.4 nM, representing lower affinity than the target compound .

Species selectivity functional antagonism mouse models translational pharmacology

Salt Form Differential: Trihydrochloride Aqueous Solubility Profile

The trihydrochloride salt form of 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine (CAS 2096455-90-0) is a distinct chemical entity with a molecular weight of 371.74 g/mol and formula C13H25Cl3N6, compared to the free base molecular weight of 262.35 g/mol (C13H22N6) . Patent literature describes ultra-pure compositions of the tartrate dihydrate salt form as an alternative with distinct physicochemical properties [1]. The trihydrochloride salt enhances aqueous solubility relative to the free base, enabling dissolution in aqueous buffers for in vitro assays and facilitating parenteral or oral formulation development .

Salt selection aqueous solubility formulation physicochemical properties

Clinical Translation Disconnect: Preclinical Efficacy Not Recapitulated in Phase 2b

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine demonstrated preclinical efficacy in reducing histamine-induced itch response and ameliorating inflammation in the mouse MC903 dermatitis model [1]. However, the Phase 2b clinical trial in atopic dermatitis patients did not meet pre-specified efficacy endpoints, leading to development termination in 2020 [2]. This contrasts with JNJ-39758979, which exhibited a human H4R Ki of 12.5 ± 2.6 nM (>5-fold lower affinity than the target compound) yet demonstrated pharmacodynamic effects in human volunteers [3]. The disconnect highlights that higher receptor affinity alone does not predict clinical translation success.

Clinical translation atopic dermatitis Phase 2b trial efficacy endpoints

Evidence-Driven Application Scenarios for 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine Trihydrochloride Procurement


Positive Control for H4R Antagonist Medicinal Chemistry Optimization Targeting hERG Liability Reduction

This compound is optimally deployed as the established benchmark comparator in medicinal chemistry campaigns seeking to design next-generation H4R antagonists with improved cardiac safety profiles. With a documented hERG Ki of 1.12 μM [1], it provides a quantifiable baseline against which novel chemical series can be evaluated for reduced hERG binding while maintaining H4R affinity in the 2-5 nM range . The pyrido[3,2-d]pyrimidine scaffold study established the precedent for using PF-3893787 as the reference compound in such optimization efforts [2].

Tool Compound for Investigating System-Dependent H4R Pharmacology

The compound's divergent functional behavior across experimental systems—competitive antagonist in primary murine cells and in vivo models versus partial agonist in certain transfectant systems [1]—makes it uniquely suited for studies examining the determinants of GPCR ligand functional selectivity. Researchers investigating the molecular basis of species- and expression system-dependent pharmacology can utilize this compound as a probe to interrogate receptor conformational dynamics and signaling bias .

Case Study in Translational Pharmacology Education and Drug Discovery Pedagogy

Given the well-documented disconnect between its high-affinity target engagement (Ki = 2.4 nM for binding, 1.56 nM functional antagonism) [1] and the failure of its Phase 2b clinical trial to meet efficacy endpoints , this compound serves as an exemplary case study for graduate-level pharmacology and drug discovery curricula. The complete preclinical-to-clinical trajectory provides a data-rich narrative for teaching the limitations of receptor occupancy as a sole predictor of therapeutic efficacy and the complexities of translational research in inflammatory diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adriforant hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.